molecular formula C26H25N3O6S B14995689 Ethyl 4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B14995689
M. Wt: 507.6 g/mol
InChI Key: KMKVCBHAZVCTJQ-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of various functional groups, including an ester, an amide, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: This step involves the reaction of a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.

    Acylation Reaction: The imidazolidine intermediate is then acylated using an acyl chloride or anhydride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a suitable enzyme.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reaction time can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the imidazolidine ring can be reduced to form alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of bacterial cell wall synthesis, disruption of cancer cell proliferation, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound shares the benzimidazole core but lacks the thiophene and imidazolidine moieties.

    Thiophene-2-carboxylic acid derivatives: These compounds contain the thiophene ring but differ in the functional groups attached to it.

    4-Methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group but different core structures.

Uniqueness

Ethyl 4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazolidine ring, thiophene moiety, and ester group in a single molecule makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C26H25N3O6S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H25N3O6S/c1-3-35-25(32)17-6-8-18(9-7-17)27-23(30)15-22-24(31)29(19-10-12-20(34-2)13-11-19)26(33)28(22)16-21-5-4-14-36-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

KMKVCBHAZVCTJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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